

Physical and chemical properties of 3-Hexyn-1-ol

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Compound of Interest

Compound Name: *Hexynol*

Cat. No.: *B8569683*

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An In-depth Technical Guide to 3-Hexyn-1-ol

Abstract: This document provides a comprehensive technical overview of 3-Hexyn-1-ol (CAS No. 1002-28-4), a key chemical intermediate in the synthesis of fragrances and other fine chemicals. It details the physical, chemical, and spectroscopic properties of the compound, intended for researchers, chemists, and professionals in drug development and chemical manufacturing. This guide includes structured data tables, detailed experimental protocols for its synthesis and primary reactions, and logical workflow diagrams to illustrate key processes.

Compound Identification

3-Hexyn-1-ol is an organic compound featuring both a hydroxyl group and an internal alkyne, making it a versatile building block in organic synthesis.^[1] Its identity is established by the following identifiers.

Identifier	Value
CAS Number	1002-28-4[1][2][3][4]
Molecular Formula	C ₆ H ₁₀ O[1][2][3]
Molecular Weight	98.14 g/mol [3][5]
IUPAC Name	Hex-3-yn-1-ol[2][4]
Synonyms	3-Hexynol, 3-Hexyne-1-ol[2][4]
Linear Formula	C ₂ H ₅ C≡CCH ₂ CH ₂ OH[6]
InChI	InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3[2]
InChIKey	ODEHKVYXWLXRRR-UHFFFAOYSA-N[2]
Canonical SMILES	CCC#CCCO[1]

Physical Properties

3-Hexyn-1-ol is a clear yellow or colorless liquid at room temperature.[1][7] Key physical properties are summarized below.

Property	Value	Reference
Appearance	Clear yellow liquid	[1]
Boiling Point	63-64 °C at 12 mmHg[6][8]	163 °C at 760 mmHg[9]
Density	0.898 g/mL at 25 °C[6]	
Refractive Index (n ₂₀ /D)	1.454[6]	
Water Solubility	Slightly soluble[1][7]	
pKa (Predicted)	14.35 ± 0.10	[1]
Flash Point	146 °F (63.3 °C)	[10]

Chemical Properties and Reactivity

The reactivity of 3-Hexyn-1-ol is dictated by its two functional groups: the hydroxyl (-OH) group and the carbon-carbon triple bond ($\text{-C}\equiv\text{C-}$).

- **Hydroxyl Group Reactions:** The primary alcohol group can undergo typical alcohol reactions such as oxidation, esterification, and conversion to halides.
- **Alkyne Group Reactions:** The triple bond is susceptible to addition reactions. Of particular industrial importance is its stereoselective hydrogenation to form (Z)-3-Hexen-1-ol (leaf alcohol), a high-value fragrance compound with a characteristic fresh-cut grass scent.^[11]^[12]^[13] This reaction is typically performed using a palladium-based catalyst, such as the Lindlar catalyst, to prevent over-hydrogenation to the corresponding alkane (1-hexanol).^[11]^[13]

The compound is stable under normal temperatures and pressures.^[1] However, it is incompatible with strong oxidizing agents and strong acids.^[1] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.^[1]

Spectroscopic Data

Spectroscopic analysis is used to confirm the structure and purity of 3-Hexyn-1-ol.

- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group (around $3300\text{-}3400\text{ cm}^{-1}$) and a weak absorption for the internal $\text{C}\equiv\text{C}$ triple bond stretch (around $2200\text{-}2250\text{ cm}^{-1}$).^[5]^[14]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The spectrum would show signals corresponding to the ethyl group protons, the methylene protons adjacent to the alcohol and the alkyne, and the hydroxyl proton.
 - ^{13}C NMR: The spectrum will display six distinct signals for the six carbon atoms, with the sp-hybridized carbons of the alkyne bond appearing in the characteristic region of approximately 70-90 ppm.
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry data is available for 3-Hexyn-1-ol, which can be used for structural confirmation and identification.^[2]^[4]^[15]

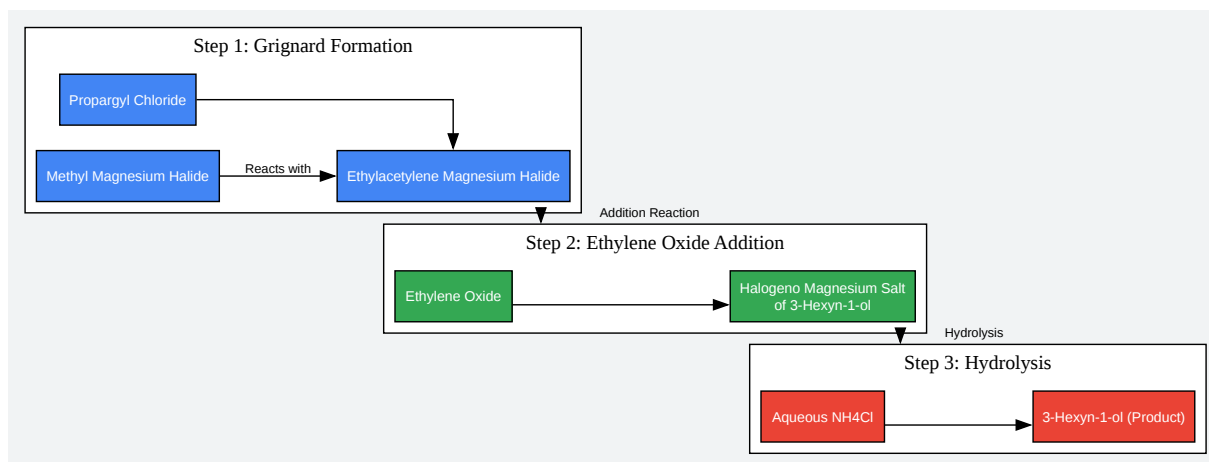
Experimental Protocols

Synthesis of 3-Hexyn-1-ol

A common method for preparing 3-Hexyn-1-ol involves a Grignard reaction followed by the addition of ethylene oxide.[\[16\]](#)

Methodology:

- **Formation of Ethylacetylene Magnesium Halide:** Two moles of a methyl magnesium halide (e.g., methyl magnesium chloride) are reacted with one mole of propargyl chloride. This reaction forms an ethylacetylene magnesium halide intermediate.[\[16\]](#)
- **Addition of Ethylene Oxide:** The formed Grignard reagent is then reacted with ethylene oxide. This step results in the formation of a halogeno magnesium salt of 3-Hexyn-1-ol. The reaction is typically carried out at a temperature between -10 °C and +40 °C.[\[16\]](#)
- **Hydrolysis:** The final step is the hydrolysis of the magnesium salt to yield 3-Hexyn-1-ol. This is often achieved by adding the reaction mixture to an aqueous solution of ammonium chloride.[\[16\]](#)



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Caption: Logical workflow for the synthesis of 3-Hexyn-1-ol.

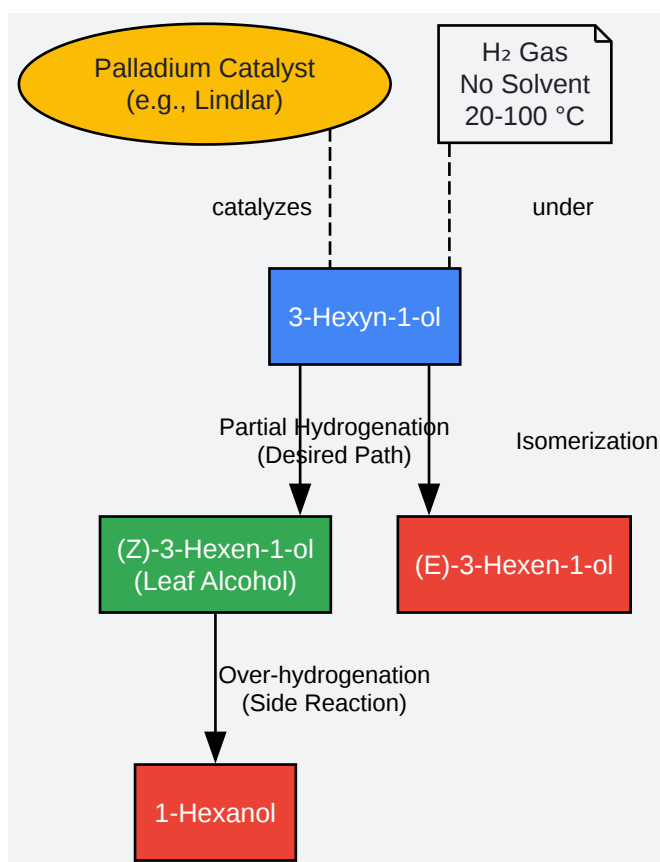
Selective Hydrogenation to (Z)-3-Hexen-1-ol

The partial hydrogenation of 3-Hexyn-1-ol is a critical industrial process for producing "leaf alcohol."

Methodology:

- Catalyst Preparation:** A palladium-based catalyst is used, often supported on calcium carbonate or barium sulfate and poisoned with a lead salt (Lindlar's catalyst) or an organic modifier like quinoline to decrease its activity and improve selectivity.^{[11][13]}
- Reaction Setup:** The reaction is typically carried out in a stainless steel autoclave. 3-Hexyn-1-ol is charged into the reactor with the catalyst. The reaction can be run without a solvent.^[17]

- Hydrogenation: The reactor is purged and pressurized with hydrogen gas (e.g., 10 to 1000 kPa).[17] The reaction is conducted at a controlled temperature (e.g., 20 to 100 °C) with stirring.[17]
- Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples using gas chromatography (GC). The reaction is stopped once the starting material is consumed to prevent the formation of the fully saturated byproduct, 1-hexanol.[13][17]
- Workup: Upon completion, the catalyst is filtered off, and the resulting (Z)-3-Hexen-1-ol is purified by distillation.



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Caption: Experimental workflow for the selective hydrogenation of 3-Hexyn-1-ol.

Applications

The primary application of 3-Hexyn-1-ol is as a precursor in the synthesis of (Z)-3-Hexen-1-ol (leaf alcohol).[11] Leaf alcohol and its esters are widely used in the flavor and fragrance industry to impart green, fruity, and floral notes to perfumes, personal care products, and food flavorings.[1][12] Additionally, its unique structure makes it a useful intermediate in various other organic synthesis processes and for the production of some pharmaceuticals.[1]

Safety and Handling

3-Hexyn-1-ol is classified as an irritant. Proper safety precautions are required during handling.

Hazard Class	GHS Classification	Precautionary Statements
Skin Irritation	Category 2 (H315: Causes skin irritation)	P264, P280, P302+P352, P332+P313[1]
Eye Irritation	Category 2 (H319: Causes serious eye irritation)	P280, P305+P351+P338, P337+P313[1]
Respiratory Irritation	Category 3 (H335: May cause respiratory irritation)	P261, P271, P304+P340, P312[1]

Storage and Handling:

- Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][18]
- Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
- Use personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection.[1]
- Wash hands and any exposed skin thoroughly after handling.[18]

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